Cas no 862595-58-2 (Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)-)

Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)-, is a specialized aromatic amine compound featuring a pyrrole substituent at the 6-position and a methyl group at the 2-position of the benzene ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the pyrrole moiety enhances its potential as a building block for heterocyclic compounds, while the methyl group contributes to stability and reactivity modulation. Its well-defined molecular structure ensures consistent performance in applications such as ligand design, catalysis, and the development of bioactive molecules. Suitable for controlled reactions, it offers precise functionalization opportunities in advanced chemical synthesis.
Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)- structure
862595-58-2 structure
Product Name:Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)-
CAS No:862595-58-2
MF:C12H14N2
MW:186.252962589264
MDL:MFCD05670559
CID:4249173
PubChem ID:3762412
Update Time:2025-06-23

Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)-
    • (2-Methyl-6-(1H-pyrrol-1-yl)phenyl)methanamine
    • AKOS015994284
    • 862595-58-2
    • [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine
    • MS-3413
    • (2-methyl-6-pyrrol-1-ylphenyl)methanamine
    • SCHEMBL13824867
    • MDL: MFCD05670559
    • Inchi: 1S/C12H14N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,9,13H2,1H3
    • InChI Key: FPWKUNWXKUOZBP-UHFFFAOYSA-N
    • SMILES: C1(CN)=C(N2C=CC=C2)C=CC=C1C

Computed Properties

  • Exact Mass: 186.115698455Da
  • Monoisotopic Mass: 186.115698455Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 31Ų

Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB298569-100 mg
[2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine, 90%; .
862595-58-2 90%
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€283.50 2023-04-26
abcr
AB298569-100mg
[2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine, 90%; .
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Additional information on Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)-

Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl) - A Comprehensive Overview

The compound Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl), also identified by the CAS number 862595-58-2, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as amines, specifically aromatic amines, due to the presence of an amino group (-NH2) attached to a benzene ring. The structure of this compound is characterized by a methyl group at the 2-position and a pyrrole ring at the 6-position of the benzene ring, making it a derivative of aniline with unique chemical properties.

The synthesis of Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl) typically involves multi-step organic reactions, often starting from aniline derivatives. The introduction of the pyrrole ring at the 6-position is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions and reagents used. The methyl group at the 2-position can be introduced via alkylation or through pre-existing substituents in the starting material. The precise control of reaction conditions, such as temperature, pH, and catalysts, is crucial to ensure high yield and purity of the final product.

The chemical properties of Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl) are heavily influenced by its functional groups. The amino group imparts basicity to the molecule, making it reactive in various nucleophilic reactions. The pyrrole ring introduces additional aromaticity and conjugation, which can enhance the stability and reactivity of the compound. The methyl group at the 2-position acts as an electron-donating group, which can influence the electronic properties of the benzene ring and affect reactivity in subsequent reactions.

In terms of applications, Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl) has shown promise in several areas. In pharmaceutical research, this compound has been explored as a potential lead molecule for drug development due to its unique structure and reactivity. Recent studies have focused on its ability to act as a scaffold for constructing bioactive molecules with potential anti-inflammatory or anticancer properties. Additionally, its role as an intermediate in organic synthesis has made it valuable in constructing more complex molecules with diverse functionalities.

The latest research on Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl) has delved into its potential applications in materials science. Scientists have investigated its use in creating novel materials with unique electronic properties, such as conductive polymers or organic semiconductors. The presence of both an amino group and a pyrrole ring provides opportunities for self-assembling structures or coordination with metal ions, opening avenues for applications in nanotechnology and electronic devices.

In conclusion, Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-y)l is a versatile compound with a rich chemical structure that offers numerous possibilities for research and application. Its unique combination of functional groups makes it an attractive candidate for exploring new frontiers in organic synthesis, pharmaceutical development, and materials science. As ongoing research continues to uncover its full potential, Benzenemethanamine, 2-methyl,6-(1H-pyrrol strong>-< strong > - strong > strong > ) will undoubtedly play a significant role in advancing various fields of science and technology.

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